molecular formula C5H8O3S B6242442 (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid CAS No. 147084-58-0

(2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid

Cat. No. B6242442
CAS RN: 147084-58-0
M. Wt: 148.2
InChI Key:
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Description

(2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid, also known as 2-hydroxyethylsulfanylpropionic acid (HESPA), is a naturally occurring carboxylic acid that is found in many organisms, including humans. It is an important intermediate in the biosynthesis of many biomolecules, including fatty acids, amino acids, and nucleotides. HESPA has been studied for its potential therapeutic applications due to its biochemical and physiological effects.

Scientific Research Applications

HESPA has been studied for its potential therapeutic applications due to its biochemical and physiological effects. It has been studied for its potential to treat inflammation and oxidative stress, as well as its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as an anti-cancer agent, and its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation.

Mechanism of Action

HESPA is thought to act as an antioxidant and anti-inflammatory agent by scavenging free radicals, inhibiting the production of pro-inflammatory cytokines, and modulating the activity of enzymes involved in inflammation. It is also thought to act as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
HESPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to modulate the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to have antioxidant and anti-inflammatory effects, and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

HESPA has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in solution and is easily degraded by light and heat.

Future Directions

There are several potential future directions for research on HESPA. For example, further research could be conducted on its potential to act as an anti-cancer agent and its potential to act as an inhibitor of the enzyme 5-lipoxygenase. Additional research could also be conducted on its potential to treat inflammation and oxidative stress, and its potential to act as an antioxidant and anti-inflammatory agent. Additionally, research could be conducted on its potential to modulate the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. Finally, research could be conducted on its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.

Synthesis Methods

HESPA can be synthesized in a number of ways, including by the reaction of ethylsulfanylacetic acid with sodium hydroxide, or by the reaction of ethylsulfanylacetic acid with hydrogen peroxide. It can also be synthesized by the reaction of ethylsulfanylacetic acid with formaldehyde, or by the reaction of ethylsulfanylacetic acid with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid involves the conversion of a starting material containing a thiol group to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-mercaptoethanol", "acrolein", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ { "Step 1": "2-mercaptoethanol is reacted with acrolein in the presence of sodium hydroxide to form (2-hydroxyethylthio)propanal." }, { "Step 2": "(2-hydroxyethylthio)propanal is then oxidized with sulfuric acid to form (2-hydroxyethylsulfonyl)propanal." }, { "Step 3": "The double bond in (2-hydroxyethylsulfonyl)propanal is isomerized to the desired (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid." } ] }

CAS RN

147084-58-0

Product Name

(2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid

Molecular Formula

C5H8O3S

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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